molecular formula C20H13N3O2 B1667441 Arcyriarubin A CAS No. 119139-23-0

Arcyriarubin A

Cat. No.: B1667441
CAS No.: 119139-23-0
M. Wt: 327.3 g/mol
InChI Key: DQYBRTASHMYDJG-UHFFFAOYSA-N
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Description

3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione is a member of indoles and a member of maleimides.
Bisindolylmaleimide IV has been reported in Arcyria cinerea, Arcyria denudata, and other organisms with data available.
do not confuse with bisindolylmaleimide I which has a dimethylaminopropyl side chain on one of the indoles or bisindolylmaleimide V which has a methyl group on the maleimide nitrogen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYBRTASHMYDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152324
Record name Bisindolylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119139-23-0
Record name Arcyriarubin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119139-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisindolylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISINDOLYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Isolation of Arcyriarubin A from Arcyria denudata

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for the isolation of Arcyriarubin A, a bisindole alkaloid, from the myxomycete Arcyria denudata. Myxomycetes, or true slime molds, are a unique source of structurally diverse secondary metabolites, yet their systematic exploration remains a frontier in natural product chemistry.[1][2] this compound and its congeners belong to the indolocarbazole family, a class of compounds renowned for potent biological activities, making their efficient isolation a critical step for pharmacological evaluation and drug discovery. This guide moves beyond a simple recitation of steps, delving into the causality behind the chosen methodologies, from material collection and extraction to the multi-stage chromatographic purification cascade required to resolve this complex natural mixture. We present self-validating protocols, quantitative data summaries, and visual workflows to equip researchers with a robust and rational framework for obtaining high-purity this compound.

Introduction: The Rationale for Targeting Arcyria denudata

Arcyria denudata, commonly found on decaying wood, presents as small, vibrant red fruiting bodies.[3][4][5] While seemingly inconspicuous, these organisms are sophisticated biochemical factories. They produce a suite of bisindole alkaloids, primarily Arcyriaflavin A and this compound, which are isomers, alongside other related minor alkaloids.[6] The challenge—and the focus of this guide—lies in the efficient separation of these structurally similar compounds.[7] Bisindole alkaloids are a well-established class of pharmacologically active agents, and obtaining pure individual components like this compound is paramount for accurate bioactivity screening and understanding structure-activity relationships (SAR).[8]

The core challenge is illustrated by the close structural relationship between the major alkaloids present in the extract, which necessitates a multi-step and orthogonal chromatographic approach.

Logical Relationship: The Purification Challenge

G cluster_0 Crude Extract from Arcyria denudata CE Complex Mixture (Alkaloids, Lipids, Pigments, etc.) A_Flav Arcyriaflavin A (Major Isomer) CE->A_Flav High Conc. A_Rubin This compound (Target Isomer) CE->A_Rubin High Conc. A_Oxo Arcyrioxocin A (Minor Variant) CE->A_Oxo Low Conc. Others Other Minor Bisindoles CE->Others Trace Conc. note Challenge: Separating structurally similar isomers present in varying concentrations. CE->note

Caption: The primary challenge in isolating this compound.

Part 1: Material Collection and Extraction

Sourcing and Preparation of Arcyria denudata

The starting material consists of the fruiting bodies (sporangia) of A. denudata, which appear as tiny, reddish, loofah-like structures on rotting logs.[3]

  • Collection: Fruiting bodies are carefully scraped from the wood substrate. Positive identification is crucial, as several Arcyria species can appear similar.[4]

  • Drying: The collected biomass is lyophilized (freeze-dried) or oven-dried at low temperatures (≤ 40°C) to prevent degradation of thermolabile compounds.

  • Grinding: The dried material is ground into a fine powder to maximize the surface area for efficient solvent extraction.

Solvent Extraction: The Rationale

The goal of this step is to exhaustively extract the bisindole alkaloids from the biomass while minimizing the co-extraction of highly polar or non-polar contaminants. Indole alkaloids, being moderately polar, require a solvent system that matches their polarity.

  • Expert Insight: A mixture of dichloromethane (DCM) and methanol (MeOH) is highly effective. DCM is an excellent solvent for a wide range of organic compounds, while MeOH disrupts cell membranes and extracts more polar alkaloids. A common starting ratio is 1:1 (v/v). The extraction is typically performed at room temperature with agitation to prevent thermal degradation.

Step-by-Step Extraction Protocol
  • Maceration: Suspend the powdered A. denudata (e.g., 100 g) in a 1:1 DCM:MeOH solution (e.g., 1 L).

  • Agitation: Stir the suspension at room temperature for 24 hours.

  • Filtration: Filter the mixture through Celite or glass wool to remove solid biomass. Collect the filtrate.

  • Re-extraction: Repeat the process (Steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent in vacuo using a rotary evaporator. This yields the crude extract, a dark, resinous solid.

Part 2: The Chromatographic Purification Cascade

A single chromatographic step is insufficient to isolate this compound to high purity. A multi-step, orthogonal strategy is required, where each step separates compounds based on different chemical principles (e.g., polarity, size, affinity).

Overall Isolation Workflow

Caption: Multi-step chromatographic workflow for this compound isolation.

Step 1: Initial Fractionation by Vacuum Liquid Chromatography (VLC)
  • Principle: Adsorption chromatography on silica gel, separating compounds based on polarity. VLC is a rapid, low-pressure technique ideal for initial cleanup of the crude extract.

  • Expert Insight: This step aims to remove highly non-polar compounds (e.g., lipids) and highly polar materials, concentrating the bisindole alkaloids into a single fraction. A stepwise gradient of DCM and MeOH is used. The yellow-orange band containing the target alkaloids is easily visualized.

Protocol:

  • Column Packing: Dry-pack a sintered glass funnel with silica gel 60.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it evenly onto the column bed.

  • Elution: Elute the column with solvents of increasing polarity:

    • 100% DCM (to elute non-polar compounds)

    • 95:5 DCM:MeOH (this fraction, F2, typically contains the target alkaloids)

    • 80:20 DCM:MeOH

    • 100% MeOH (to elute highly polar compounds)

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the characteristic yellow-orange spots corresponding to the alkaloids.

Step 2: Intermediate Purification via Size Exclusion Chromatography
  • Principle: Separation based on molecular size using Sephadex LH-20, a lipophilic gel. Smaller molecules enter the pores of the gel and are retarded, while larger molecules elute faster.

  • Expert Insight: This step is remarkably effective at separating the bisindole alkaloids from phenolic compounds and other pigments of similar polarity but different molecular weight. It also provides a degree of separation between the alkaloid isomers themselves.

Protocol:

  • Column Preparation: Swell Sephadex LH-20 in 100% methanol and pack it into a glass column.

  • Sample Application: Dissolve the enriched fraction (F2) from the VLC step in a minimal amount of methanol and load it onto the column.

  • Isocratic Elution: Elute the column with 100% methanol at a slow, gravity-fed flow rate.

  • Fraction Collection: Collect small fractions (e.g., 5 mL) and monitor by TLC or analytical HPLC to identify fractions rich in this compound.

Step 3: Final Purification by Preparative RP-HPLC
  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) provides the highest resolution for separating structurally similar isomers.[7][9][10] Compounds are separated based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

  • Expert Insight: this compound is slightly more polar than Arcyriaflavin A, resulting in a shorter retention time on a C18 column. A shallow gradient of acetonitrile (ACN) and water is critical for achieving baseline separation. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for alkaloids.[9]

Protocol:

  • Column: Use a preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Develop a shallow gradient, for example:

    • 0-5 min: 40% B

    • 5-35 min: 40% to 60% B

    • 35-40 min: 60% to 100% B

  • Detection: Monitor the elution at a wavelength where the compounds have strong absorbance (e.g., 254 nm and 310 nm).

  • Collection: Collect the peak corresponding to this compound. Combine collections from multiple runs and evaporate the solvent to yield the pure compound.

Part 3: Purity Assessment and Structural Confirmation

The identity and purity of the isolated this compound must be confirmed using spectroscopic methods.

Technique Purpose Expected Result for this compound
¹H NMR Structural confirmation (proton environment)Provides a unique fingerprint of aromatic and aliphatic protons.
¹³C NMR Structural confirmation (carbon backbone)Confirms the number and type of carbon atoms in the molecule.
HR-MS Molecular Formula DeterminationProvides the exact mass, confirming the elemental composition (C₂₀H₁₁N₃O₃ for this compound).
UV-Vis Purity check and chromophore identificationShows characteristic absorption maxima for the indolocarbazole chromophore.
Analytical HPLC Purity AssessmentA single sharp peak under various conditions indicates high purity (>95%).

Part 4: Safety and Handling

  • Solvents: Dichloromethane is a suspected carcinogen and should be handled in a fume hood. Methanol is toxic and flammable. Acetonitrile is toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Silica Dust: Fine silica gel powder can cause respiratory irritation. Handle in a well-ventilated area or fume hood.

  • Compound Handling: The biological activity and toxicity of pure this compound may not be fully characterized. Handle with care, avoiding inhalation and skin contact.

Conclusion

The isolation of this compound from Arcyria denudata is a challenging but achievable process that relies on a logical, multi-step purification strategy. By understanding the chemical principles behind each step—from polarity-based fractionation on silica to size-based separation on Sephadex and final high-resolution polishing by RP-HPLC—researchers can successfully navigate the complexities of this natural product mixture. This guide provides the foundational knowledge and actionable protocols necessary to obtain this valuable bisindole alkaloid for further scientific investigation.

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of Arcyriarubin A

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Risk Assessment of an Uncharacterized Compound

In the absence of a specific Safety Data Sheet (SDS) for Arcyriarubin A, the foundational step is to treat it as a substance with potential hazards. This precautionary approach is a cornerstone of good laboratory practice.[1][2] Before beginning any work that will generate this compound waste, a thorough risk assessment should be conducted. This involves considering potential, albeit unconfirmed, hazards such as toxicity, reactivity, and ecotoxicity. All waste generated should be considered hazardous until proven otherwise.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any form—solid, in solution, or as residue on labware—appropriate personal protective equipment is mandatory.[4] This creates a critical barrier between the researcher and the unknown potential hazards of the compound.

Essential PPE includes:

  • Eye Protection: Safety goggles are required to protect against splashes or airborne particles.[5]

  • Protective Clothing: A lab coat should be worn to protect skin and clothing.[5]

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of aerosolization of solid this compound, work should be conducted in a certified chemical fume hood to prevent inhalation.[2]

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste is managed in the most appropriate and compliant manner.[6][7] this compound waste should be segregated into dedicated, clearly labeled containers.

Waste TypeContainer RequirementsDisposal Pathway
Solid this compound Waste A clearly labeled, sealed, and puncture-resistant container. The label should read: "Hazardous Waste: Solid this compound".[8]Collection by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
Contaminated Labware A designated container for solid waste, labeled "Hazardous Waste: this compound Contaminated Debris".[9]Collection by the institution's EHS office or a licensed hazardous waste disposal contractor.
This compound in Solution A sealed, leak-proof container compatible with the solvent used. The label must include "Hazardous Waste," the chemical name "this compound," and the solvent.[10]Collection by the institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of organic solutions down the drain.[3]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the procedural steps for the safe collection and disposal of waste containing this compound.

Experimental Protocol: this compound Waste Management

  • Container Preparation:

    • Obtain appropriate waste containers from your institution's EHS department.

    • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[11] For solutions, also list all solvent components.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into the designated solid waste container using appropriate tools to avoid generating dust.

    • Liquid Waste: Pour solutions containing this compound into the designated liquid waste container using a funnel to prevent spills.

    • Keep waste containers securely closed except when adding waste.[3][10]

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[10]

    • Ensure that the storage area is away from incompatible chemicals and sources of ignition.[10]

  • Arranging for Disposal:

    • Once a waste container is full, or in accordance with your institution's guidelines, contact your EHS office to arrange for a waste pickup.[8]

    • Do not allow waste to accumulate in the laboratory for extended periods.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the decision-making process for managing this compound waste.

Arcyriarubin_A_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate_Solid Solid this compound or Contaminated Debris Collect_Solid Collect in Labeled Solid Waste Container Generate_Solid->Collect_Solid Generate_Liquid This compound in Solution Collect_Liquid Collect in Labeled Liquid Waste Container Generate_Liquid->Collect_Liquid Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange Pickup by Institutional EHS Store_Waste->EHS_Pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

Conclusion: A Culture of Safety

The responsible disposal of novel chemical compounds like this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the precautionary principle and following established best practices for chemical waste management, researchers can mitigate risks and ensure a safe and compliant laboratory environment. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any questions regarding waste disposal.[12]

References

Navigating the Handling of Arcyriarubin A: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Arcyriarubin A, a member of the bis-indolylmaleimide family, is a potent inhibitor of Protein Kinase C (PKC). Its significant biological activity necessitates a robust and well-defined safety protocol to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans, grounded in scientific principles to ensure a safe and effective research environment.

The Scientific Rationale for Caution: Understanding the Hazard

This compound's mechanism of action as a potent protein kinase C inhibitor underscores the need for stringent handling procedures.[1][2] Protein kinases are crucial signaling molecules that regulate a vast array of cellular processes, and their inhibition can have significant physiological effects.[3][4] While the toxicological properties of this compound have not been exhaustively investigated, the precautionary principle dictates that it should be handled as a hazardous substance. Related bis-indolylmaleimide compounds have been classified as potentially carcinogenic, further emphasizing the need for caution. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound, particularly in its powdered form. The following table summarizes the minimum required PPE.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption, a primary route of exposure. Double gloving provides an extra layer of protection and allows for immediate removal of the outer glove if contaminated.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination with the potent compound. Must be discarded as hazardous waste after use.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles.Protects against splashes of solutions and aerosolized particles entering the eyes or face, which are sensitive mucous membranes.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of fine powders.
Foot & Hair Protection Disposable Shoe & Hair CoversNon-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the designated work area.

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE: A Step-by-Step Guide
  • Hand Hygiene: Thoroughly wash and dry hands before entering the designated handling area.

  • Shoe and Hair Covers: Put on disposable shoe covers and a hair bonnet.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Wear a disposable, solid-front gown, ensuring it is securely closed in the back.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Respiratory Protection: If required, perform a fit check and don an N95 respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a full-face shield.

Doffing PPE: A Contamination-Conscious Approach
  • Decontamination (Outer Gloves): If the outer gloves are visibly contaminated, wipe them down with a suitable decontamination solution before removal.

  • Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Gown: Untie the gown and carefully peel it away from the body, turning it inside out as it is removed. Dispose of it in a hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves and dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Operational Plan: Safe Handling in the Laboratory

All work with this compound, especially the handling of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure. The work surface should be lined with absorbent, plastic-backed paper to contain any potential spills.

Disposal Plan: Managing Contaminated Materials

All materials that have come into contact with this compound are to be considered hazardous waste and must be disposed of in accordance with institutional and local environmental regulations.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, and pipette tips. All solid waste should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Needles and syringes used for any in vivo administration of the compound must be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.

Under no circumstances should this compound or its contaminated waste be disposed of in general laboratory trash or poured down the drain.[5][6]

Visualizing Safety: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow This compound: PPE Decision Workflow start Start: Proposed Experiment with this compound assess_form Assess Physical Form: Solid or Solution? start->assess_form handle_solid Handling Solid Compound (Weighing, Aliquoting) assess_form->handle_solid Solid handle_solution Handling Dilute Solution (<1 mM) assess_form->handle_solution Solution containment Work in Certified Fume Hood or BSC? handle_solid->containment standard_ppe Standard PPE Required: - Double Nitrile Gloves - Disposable Gown - Safety Goggles handle_solution->standard_ppe full_ppe Full PPE Required: - Double Nitrile Gloves - Disposable Gown - Safety Goggles & Face Shield - N95 Respirator containment->full_ppe No containment->standard_ppe Yes proceed Proceed with Experiment full_ppe->proceed standard_ppe->proceed

Caption: A workflow for determining the appropriate PPE for handling this compound.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling the potent protein kinase C inhibitor, this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.